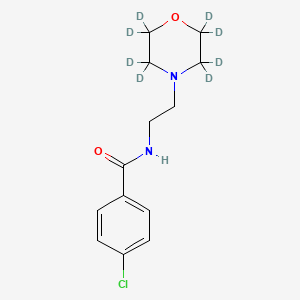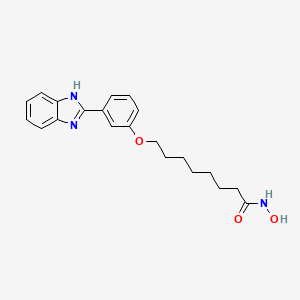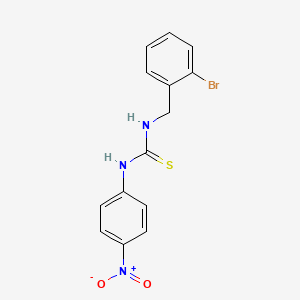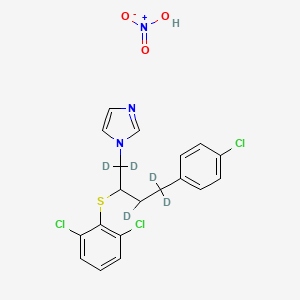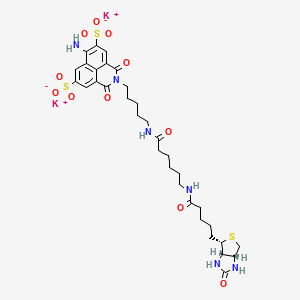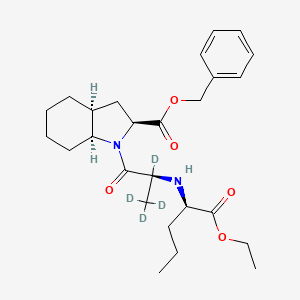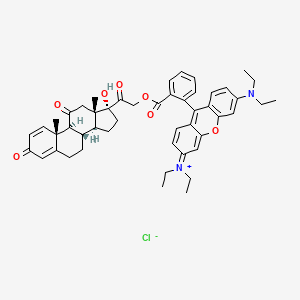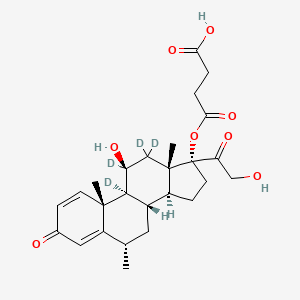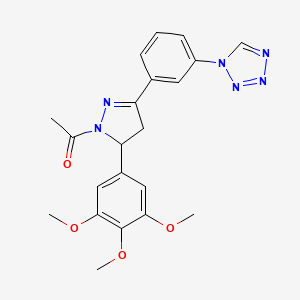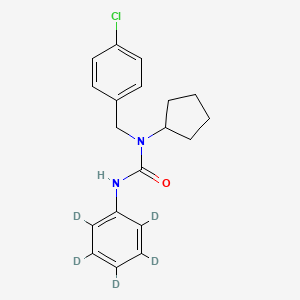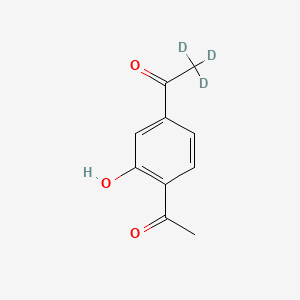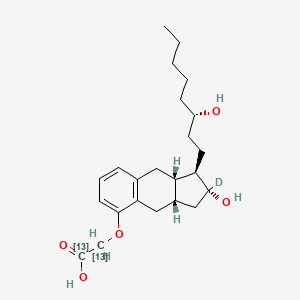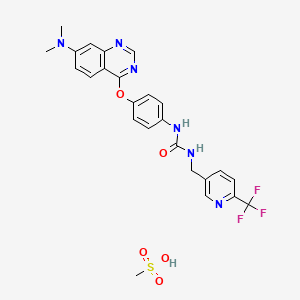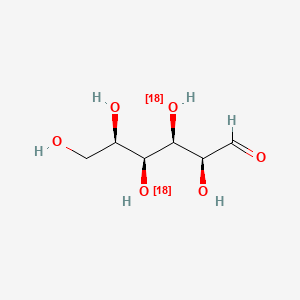
D-Idose-18O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Idose-18O2: is a labeled form of D-Idose, a rare aldohexose sugar. The “18O2” designation indicates that the compound contains two oxygen atoms labeled with the stable isotope oxygen-18. This labeling is often used in scientific research to trace the metabolic pathways and reactions involving the compound. D-Idose itself is one of the rarest hexoses and is known for its instability under acidic, basic, or thermal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Idose-18O2 typically involves the incorporation of oxygen-18 into D-Idose. One common method is the Kiliani-Fischer synthesis, which starts with D-glucose. The process involves the following steps:
Formation of Heptonic Acid: D-glucose is reacted with sodium cyanide to form the sodium salts of epimeric D-ido and L-gluco heptonic acids.
Cleavage and Reduction: The C6-C7 bond of the heptonic acid is cleaved using periodate, followed by selective reduction of C1 and/or C6.
Incorporation of 18O: The incorporation of oxygen-18 can be achieved by using 18O-labeled water or other 18O-labeled reagents during the synthesis.
Industrial Production Methods: Industrial production of this compound is limited due to the rarity and instability of D-Idose. advancements in biotechnology, such as the Izumoring strategy, have improved the availability of rare sugars, including D-Idose. This strategy involves the use of specific enzymes to interconvert various monosaccharides .
Analyse Des Réactions Chimiques
Types of Reactions: D-Idose-18O2 undergoes several types of chemical reactions, including:
Oxidation: D-Idose can be oxidized to form D-iduronic acid and D-idonic acid.
Reduction: Reduction of D-Idose can yield various sugar alcohols.
Substitution: The hydroxyl groups of D-Idose can be substituted with other functional groups to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for ester and ether formation.
Major Products:
Oxidation: D-iduronic acid and D-idonic acid.
Reduction: Sugar alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Chemistry: D-Idose-18O2 is used in isotope labeling studies to trace the metabolic pathways of sugars. It helps in understanding the enzymatic transformations and the fate of sugars in various biochemical processes .
Biology: In biological research, this compound is used to study the uptake and metabolism of rare sugars in cells. It has been shown to inhibit glucose uptake in certain cancer cell lines, making it a potential candidate for cancer research .
Medicine: Its ability to inhibit glucose uptake in cancer cells suggests it could be used in the design of anticancer drugs .
Industry: In the food industry, rare sugars like D-Idose are explored for their low-calorie sweetening properties. the industrial use of this compound is limited due to its high cost and complexity of production .
Mécanisme D'action
The mechanism by which D-Idose-18O2 exerts its effects involves the inhibition of glucose uptake. This is achieved through a thioredoxin-interacting protein (TXNIP)-independent pathway. Unlike other rare sugars, D-Idose does not rely on TXNIP to inhibit glucose uptake, suggesting a unique mechanism of action . The exact molecular targets and pathways involved are still under investigation, but it is believed that D-Idose acts as a glycolytic inhibitor, thereby slowing down the uptake and metabolism of glucose in cells .
Comparaison Avec Des Composés Similaires
D-Iduronic Acid: An oxidized form of D-Idose, used in the synthesis of glycosaminoglycans.
D-Idonic Acid: Another oxidized form of D-Idose, used in various biochemical applications.
D-Allose: A C-3 epimer of D-glucose, known for its anti-proliferative activity against cancer cells.
Uniqueness: D-Idose-18O2 is unique due to its isotope labeling, which allows for detailed tracing of metabolic pathways. Its ability to inhibit glucose uptake through a TXNIP-independent mechanism also sets it apart from other rare sugars .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-FZSVSDNLSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


